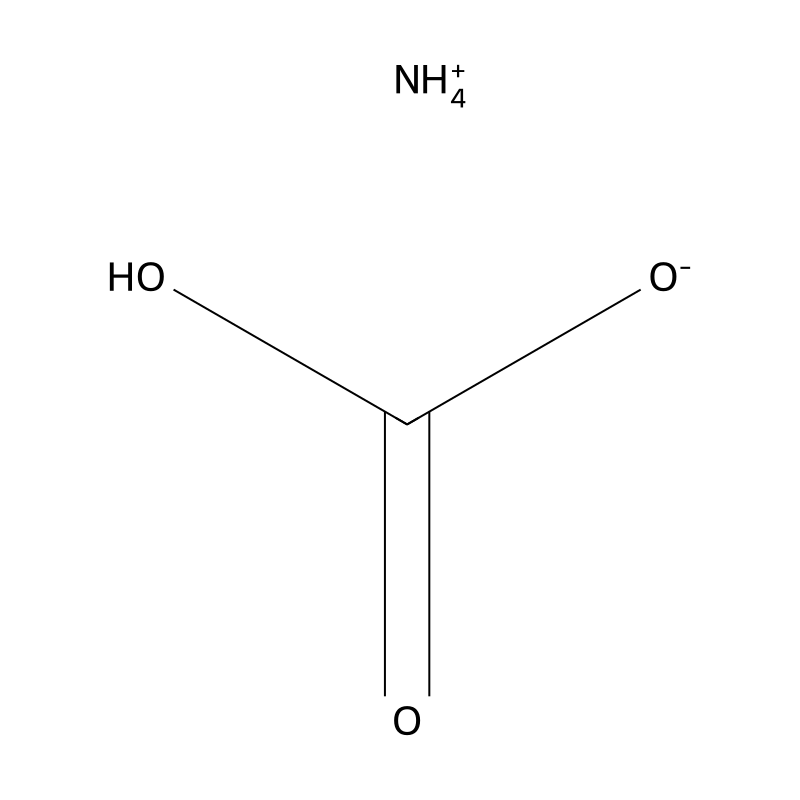

Ammonium bicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)

Insoluble in ethanol, benzene

24.8 g/100 g water at 25 °C

In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water.

Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

Canonical SMILES

Isomeric SMILES

One study Mechanism by which ammonium bicarbonate and ammonium sulfate inhibit mycotoxigenic fungi.: investigated its effectiveness against mycotoxigenic fungi, which produce harmful toxins. The research found that ammonium bicarbonate inhibited their growth by elevating the surrounding pH and creating an environment unfavorable for the fungi.

Another study Effect of ammonium bicarbonate on the bacterial quality of chilled whole chicken carcasses explored its effect on the bacterial quality of chicken carcasses. The results indicated that ammonium bicarbonate treatment reduced the number of bacteria on the chicken skin, suggesting its potential as a natural food preservative.

Drug Delivery

Ammonium bicarbonate is being explored as a carrier for drug delivery due to its unique properties. It is a mild acid-base buffer that can release encapsulated drugs in response to specific pH changes within the body.

A recent study Tumor-triggered targeting ammonium bicarbonate liposomes for tumor multimodal therapy investigated the use of ammonium bicarbonate liposomes for tumor-targeted drug delivery. The research found that these liposomes could effectively release their drug cargo in response to the acidic tumor microenvironment, offering a promising approach for targeted cancer therapy.

Other Potential Applications

Ammonium bicarbonate is being explored for various other scientific research applications, including:

- Fermentation: It can be used as a nitrogen source for microorganisms in fermentation processes, contributing to their growth and product yield. [Example source: ]

- Fire retardant: It can act as a flame retardant in certain materials by releasing non-flammable gases when exposed to heat. [Example source: ]

- Cosmetics: It is used in some cosmetic formulations as a buffering agent and a source of nitrogen for certain ingredients.

Ammonium bicarbonate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and has a faint odor of ammonia. This compound is highly soluble in water and decomposes at temperatures above approximately 36 °C, releasing ammonia, carbon dioxide, and water. Historically known by various names such as salt of hartshorn, ammonium bicarbonate has been utilized for centuries in different applications, particularly in the food industry as a leavening agent for baked goods like cookies and crackers .

- Inhalation: Ammonium bicarbonate can irritate the respiratory system, causing coughing, wheezing, and shortness of breath [1].

- Skin and Eye Contact: May cause mild irritation [1].

- Ingestion: Generally considered low in toxicity, but large ingestions can cause gastrointestinal discomfort [2].

Precautions

Handle with gloves and eye protection in a well-ventilated area. Wash hands thoroughly after handling.

Citation:

- Decomposition Reaction: Upon heating, ammonium bicarbonate decomposes in an endothermic reaction:This reaction is significant in baking, as the release of gases contributes to the leavening process without leaving an alkaline taste .

- Reaction with Acids: When treated with hydrochloric acid, it produces ammonium chloride along with carbon dioxide and water:

- Reaction with Bases: Ammonium bicarbonate can react with strong bases to release ammonia gas .

Ammonium bicarbonate exhibits biological activity primarily as a feeding attractant for certain insects, notably the olive fly. This property is utilized in pest control strategies where it is combined with other active ingredients to create traps that lure and kill pests. The ammonia released during its decomposition mimics natural cues that attract these insects . Additionally, its use as a food additive is approved by regulatory agencies like the Food and Drug Administration, indicating its safety for consumption when used appropriately .

Ammonium bicarbonate can be synthesized through several methods:

- Carbon Dioxide and Ammonia Reaction: The most common method involves bubbling carbon dioxide through an aqueous solution of ammonia:This reaction occurs under cold conditions to prevent the thermal decomposition of the product .

- From Ammonium Carbonate: Ammonium bicarbonate can also be obtained from ammonium carbonate by controlling the conditions to favor the formation of the bicarbonate form.

- Thermal Decomposition: While not a synthesis method per se, ammonium bicarbonate can be produced from ammonium carbonate through thermal decomposition under specific conditions .

The applications of ammonium bicarbonate are diverse:

- Food Industry: It serves primarily as a leavening agent for flat baked goods such as cookies and crackers. Its use allows for a unique texture without imparting an alkaline flavor .

- Agriculture: It functions as a nitrogen fertilizer, although its use is declining in favor of more stable alternatives like urea .

- Pharmaceuticals: It is utilized in various formulations, including cough syrups .

- Fire Extinguishers: Ammonium bicarbonate is included in certain fire extinguishing agents due to its ability to release gases that help smother flames .

- Industrial Uses: The compound finds applications in textile production, ceramics, and rubber manufacturing .

Research on interaction studies involving ammonium bicarbonate primarily focuses on its environmental impact and interactions with various biological systems. As noted in pesticide formulations, it acts synergistically with other compounds to enhance insect attraction while posing minimal risk to non-target organisms when used correctly . Studies have shown that its degradation products (ammonia and carbon dioxide) are generally benign at low concentrations.

Ammonium bicarbonate shares similarities with several other ammonium compounds but maintains unique properties that distinguish it:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium carbonate | More stable than ammonium bicarbonate; used similarly but less common in baking. | |

| Sodium bicarbonate | Commonly known as baking soda; reacts differently than ammonium bicarbonate. | |

| Potassium bicarbonate | Used as a leavening agent; similar applications but different solubility characteristics. | |

| Ammonium sulfate | Primarily used as a fertilizer; does not decompose into gases like ammonium bicarbonate. |

Ammonium bicarbonate's unique ability to decompose into gases at lower temperatures makes it particularly useful in baking applications where a light texture is desired without residual flavors or alkalinity from other leavening agents . Its historical significance and ongoing utility across various industries underscore its importance as a versatile chemical compound.

Traditional Production Methods

Ammonium bicarbonate is conventionally synthesized through the reaction of ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O) under controlled conditions:

$$

\text{NH}3 + \text{CO}2 + \text{H}2\text{O} \rightarrow (\text{NH}4)\text{HCO}_3

$$

This process involves three primary steps:

- Ammonia Saturation: Aqueous ammonia solutions are saturated with NH₃ gas.

- Carbonation: CO₂ is bubbled into the solution, triggering precipitation of NH₄HCO₃.

- Separation and Drying: Crystals are centrifuged, washed, and dried under vacuum or hot air.

Batch vs. Continuous Processes

Traditional methods face challenges such as energy-intensive cooling and NH₃ slip. For instance, the Church & Dwight process uses a carbonation column with chilled water to precipitate NH₄HCO₃, while coking plants employ concentrated ammonia solutions and CO₂ from lime kilns.

Novel Synthesis Techniques: Non-Thermal Plasma Activation

Non-thermal plasma (NTP) enhances CO₂ absorption by generating reactive species (e.g., vibrationally excited CO₂, free radicals) in aqueous ammonia solutions. This method improves reaction kinetics and yield without thermal input.

Key Advantages

- 36% Higher Yield: NTP-activated CO₂ reacts more efficiently with NH₃, achieving yields exceeding 60% under optimized conditions.

- Low-Temperature Operation: Reactions proceed at ambient temperatures, reducing energy costs.

- Reduced Byproducts: Plasma minimizes ammonia slip and carbamate formation, favoring NH₄HCO₃ production.

Optimal Parameters

Mechanistic Insights

- CO₂ Activation: Plasma generates vibrationally excited CO₂ (CO₂*), which reacts rapidly with NH₃ to form NH₄HCO₃.

- Surface Effects: Plasma-induced electric fields reduce CO₂ binding energy on catalyst surfaces, accelerating adsorption.

Industrial Process Optimization

Modern industrial processes focus on energy efficiency, NH₃ recovery, and solid handling.

Low-Energy Aqueous Ammonia Process

This DTU-developed process replaces strippers with a thermal reactor, reducing energy consumption by ~30%.

Challenges and Solutions

- Precipitation: Operate absorbers at >10°C to minimize NH₄HCO₃ formation during CO₂ capture.

- NH₃ Recovery: Use ethyl-glycol heat pumps to maintain 2°C and reduce ammonia volatility.

Thermodynamic and Kinetic Modeling in Aqueous Ammonia Systems

Advanced models predict phase equilibria, speciation, and reaction kinetics in NH₃–CO₂–H₂O systems.

Extended UNIQUAC Model

Validation

The model aligns with experimental data for NH₃–CO₂–H₂O systems up to 150°C and 7 MPa. It accurately predicts NH₄HCO₃ solubility and carbamate formation.

Kinetic Parameters

| Property | NH₄HCO₃ | NH₂COONH₄ (Carbamate) |

|---|---|---|

| Decomposition Temp | 73°C (1 bar) | 55°C (1 bar) |

| Activation Energy | 85–95 kJ/mol | 70–80 kJ/mol |

| Rate Law | 1st-order in CO₂ | Pseudo-1st-order in NH₃ |

Thermal Decomposition Pathways

Ammonium bicarbonate exhibits complex thermal decomposition behavior characterized by multiple pathways and temperature-dependent kinetics [1] [2]. The primary thermal decomposition reaction follows the pathway: ammonium bicarbonate → ammonia + water + carbon dioxide [3]. This endothermic process begins at temperatures above 35 to 36 degrees Celsius, representing a critical threshold for the compound's thermal stability [2] [3].

The decomposition mechanism involves the simultaneous breaking of ionic bonds within the crystalline structure, leading to the formation of three gaseous products [1] [7]. Research has demonstrated that the decomposition process is highly temperature-sensitive, with significant rate increases observed at elevated temperatures [4]. Thermogravimetric analysis studies reveal that complete decomposition occurs by approximately 200 degrees Celsius under controlled heating conditions [25].

Kinetic studies using non-isothermal thermogravimetric analysis have provided detailed insights into the decomposition parameters [4] [22]. The activation energy for ammonium bicarbonate decomposition has been determined through multiple heating rate experiments, with values ranging from 77.39 to 111.9 kilojoules per mole depending on the specific experimental conditions and conversion rates [21] [24]. These activation energy values are consistently higher than those observed for related ammonium compounds such as ammonium carbamate [21].

Table 1: Kinetic Parameters for Ammonium Bicarbonate Thermal Decomposition

| Parameter | Value | Heating Rate (K/min) | Reference |

|---|---|---|---|

| Activation Energy | 77.39 kJ/mol | 2, 4, 8 | [21] |

| Activation Energy | 111.9 kJ/mol | 7.5% conversion | [24] |

| Peak Temperature | 96°C | 2 K/min | [21] |

| Peak Temperature | 118°C | 4 K/min | [21] |

| Peak Temperature | 128°C | 8 K/min | [21] |

The decomposition pathway exhibits first-order kinetics with respect to the mass of ammonium bicarbonate, particularly at lower conversion rates [4] [9]. The pre-exponential factor, a critical kinetic parameter, varies significantly with heating rates and reaction orders, indicating the complex nature of the decomposition mechanism [4]. Temperature-programmed studies demonstrate that the reaction rate maximum occurs at specific temperatures that correlate directly with the applied heating rate [21].

Controlled Decomposition in Enclosed Systems

Controlled decomposition of ammonium bicarbonate in enclosed systems presents unique challenges and opportunities for industrial applications [5] [8]. In sealed environments, the decomposition behavior differs significantly from open-system conditions due to pressure accumulation and vapor-phase equilibria [5]. The dissociation pressure at 25 degrees Celsius reaches 7.85 kilopascals, rapidly increasing to near-atmospheric pressure at approximately 60 degrees Celsius [5].

Research investigating controlled decomposition in pressurized systems has revealed optimal operating conditions for various applications [8]. The thermal decomposition reactor can operate effectively at pressures ranging from 1 to 5 bar, with optimal decomposition temperatures between 85 and 120 degrees Celsius depending on the specific pressure conditions [8]. These controlled conditions enable more efficient carbon dioxide regeneration processes while minimizing energy requirements.

Enclosed system studies have demonstrated that ammonium bicarbonate decomposition can be precisely controlled through temperature and pressure management [8]. The decomposition kinetics in sealed containers show modified behavior compared to atmospheric conditions, with equilibrium considerations becoming increasingly important [8]. The vapor pressure characteristics of the compound necessitate careful system design to prevent unwanted pressure buildup while maintaining controlled decomposition rates.

Table 2: Controlled Decomposition Parameters in Enclosed Systems

| System Parameter | Operating Range | Optimal Conditions | Application |

|---|---|---|---|

| Temperature | 85-120°C | 86-90°C | Carbon dioxide regeneration [8] |

| Pressure | 1-5 bar | 1 bar | Low-energy systems [8] |

| Dissociation Pressure | 7.85 kPa at 25°C | Variable | Process optimization [5] |

Advanced bubble column evaporator methods have been developed to enhance controlled decomposition in aqueous solutions [27]. These systems utilize hot gas bubbles to achieve efficient thermal energy transfer, reducing overall energy requirements to approximately 50% of conventional boiling methods [27]. The bubble column approach maintains solution temperatures around 57 degrees Celsius while achieving effective decomposition through localized heating at gas-liquid interfaces [27].

Environmental and Catalytic Influences on Stability

Environmental factors significantly influence ammonium bicarbonate stability and decomposition characteristics [11] [13]. Humidity plays a crucial role in determining the compound's behavior, with the material being hygroscopic and readily absorbing moisture from the atmosphere [7]. Under ambient conditions, ammonium bicarbonate gradually decomposes, releasing 21.5% ammonium, 55.7% carbon dioxide, and 22.8% water vapor by mass [13].

Temperature fluctuations in the environment directly impact decomposition rates, with higher temperatures accelerating the process exponentially [13]. The compound demonstrates negligible decomposition rates at temperatures below 35 degrees Celsius, but shows rapid degradation when exposed to elevated environmental temperatures [2] [27]. Studies indicate that even brief exposure to temperatures above the critical threshold can initiate irreversible decomposition processes [27].

Catalytic influences on ammonium bicarbonate stability have been investigated using various metal oxides and organic catalysts [14]. Rare earth metal oxides have shown promise as additives to accelerate decomposition reactions and increase conversion rates in industrial processes [15]. Research has demonstrated that specific catalysts can modify both the reaction pathway and the kinetic parameters of thermal decomposition [14].

Table 3: Environmental Stability Factors

| Environmental Factor | Effect on Stability | Critical Threshold | Impact |

|---|---|---|---|

| Temperature | Accelerated decomposition | 35-36°C | Exponential rate increase [2] [3] |

| Humidity | Enhanced degradation | Variable | Moisture absorption [13] |

| Atmospheric Pressure | Modified equilibrium | 7.85 kPa | Vapor pressure effects [5] |

Non-thermal plasma activation has emerged as a novel approach to influence decomposition dynamics [4] [6]. Studies using dielectric barrier discharge systems have shown that plasma-activated carbon dioxide can enhance reaction yields by up to 36% compared to conventional processes [4]. The plasma activation creates vibrationally excited species that modify the overall reaction mechanism and improve process efficiency [4].

The stability of ammonium bicarbonate in different atmospheric compositions has been studied extensively [11]. In carbon dioxide-rich environments, the decomposition equilibrium shifts, potentially stabilizing the compound under specific conditions [9]. Conversely, the presence of acidic gases can accelerate decomposition through acid-base interactions [11].

Urea Formation and Dehydration Reactions

Ammonium bicarbonate serves as a crucial intermediate in urea formation reactions, representing an alternative pathway to traditional synthetic routes [15] [16]. The conversion of ammonium bicarbonate to urea occurs through a complex dehydration mechanism that involves multiple intermediate species and reaction steps [15] [20]. This process operates under elevated temperature and pressure conditions, typically ranging from 100 to 280 degrees Celsius and 4.0 to 25.0 megapascals [15].

The urea formation mechanism begins with the thermal decomposition of ammonium bicarbonate to form ammonium carbamate as an intermediate species [16] [17]. This intermediate subsequently undergoes dehydration to produce urea and water according to the reaction: ammonium carbamate → urea + water [17] [20]. The overall process represents a promising route for small-scale nitrogen fertilizer production, particularly in regions where conventional urea synthesis infrastructure is limited [15].

Kinetic studies of the urea formation pathway have revealed that the dehydration step represents the rate-limiting process [20]. The activation energy for ammonium carbamate dehydration to urea has been measured at various conditions, with catalytic systems showing significant reductions in energy barriers [20]. Copper sulfate complexes, for example, can lower the energy barrier by over 50% compared to uncatalyzed reactions [20].

Table 4: Urea Formation Reaction Parameters

| Reaction Parameter | Operating Range | Optimal Conditions | Conversion Efficiency |

|---|---|---|---|

| Temperature | 100-280°C | 170-190°C | Single pass ≤10% [20] |

| Pressure | 4.0-25.0 MPa | 12.5-25.0 MPa | Variable [15] [20] |

| Ammonia:Bicarbonate Ratio | 1-10:1 | 2-3:1 | Enhanced yield [15] |

| Water:Bicarbonate Ratio | 0-15:1 | 5-10:1 | Process optimization [15] |

The dehydration mechanism involves the formation of six-membered transition states that facilitate proton transfer and carbon-nitrogen bond formation [18]. Theoretical calculations have demonstrated that this pathway requires significantly lower activation energies compared to alternative mechanisms [18]. The reaction proceeds through a concerted mechanism where multiple bond-forming and bond-breaking events occur simultaneously [18].

Catalytic enhancement of the urea formation process has been achieved using various metal complexes and solid catalysts [20]. Cerium dioxide and other rare earth metal oxides show particular promise in accelerating the dehydration reaction while maintaining high selectivity for urea formation [15] [20]. These catalytic systems enable operation at milder conditions while achieving comparable or superior conversion rates [20].

Fundamental Leavening Mechanism

Ammonium bicarbonate functions as a chemical leavening agent through thermal decomposition according to the reaction: NH₄HCO₃ → NH₃ + CO₂ + H₂O [1]. This decomposition occurs at temperatures exceeding 60°C, generating three gaseous products that contribute to the leavening effect [2]. The reaction produces approximately 1 liter of gas from 2 grams of ammonium bicarbonate, making it particularly effective for volume expansion in baked goods [3].

The compound exhibits unique advantages over conventional leavening agents such as sodium bicarbonate or baking powder. Unlike sodium bicarbonate, which leaves an alkaline residue of sodium carbonate, ammonium bicarbonate decomposes completely without leaving any residual salt, thereby having minimal effect on the final product's pH [4]. This complete decomposition results in a neutral pH in the finished baked product, avoiding the bitter aftertaste often associated with sodium bicarbonate [1].

Surface Area Effects in Baked Goods

The efficacy of ammonium bicarbonate as a leavening agent is critically dependent on the surface area to volume ratio of the baked product. Products with high surface area relative to their volume, such as cookies and crackers, allow for efficient escape of ammonia gas during baking [5]. The surface area effects are particularly pronounced in thin, porous baked goods where the cellular structure permits complete gas evacuation [2].

Research demonstrates that ammonium bicarbonate is most effective in products with moisture content below 5% and high surface area exposure [4]. In such products, the ammonia gas escapes completely during baking, leaving no residual flavor or odor. Conversely, in bulky products with low surface area to volume ratios, such as cakes or breads, ammonia gas becomes trapped within the structure, potentially creating an undesirable ammoniacal taste [5].

| Product Type | Surface Area to Volume Ratio | Ammonia Escape Efficiency (%) | Residual Ammonia Effect | Texture Quality |

|---|---|---|---|---|

| Cookies | High | 95 | Minimal | Crisp |

| Crackers | Very High | 98 | None | Very Crisp |

| Biscuits | High | 92 | Slight | Tender |

| Wafers | Very High | 97 | None | Crisp |

| Cream Puffs | Moderate | 88 | Moderate | Light |

Cellular Structure Development

Ammonium bicarbonate influences the cellular structure of baked goods through its rapid gas generation and early activation during the baking process [1]. The compound begins decomposition at relatively low temperatures (60°C), establishing the initial cellular structure before the product sets during later baking stages [2]. This early structure formation is crucial for developing the characteristic texture of products such as cookies, crackers, and similar items with porous cellular structures [1].

The gas generation pattern creates a uniform cellular structure with enhanced porosity. Studies indicate that ammonium bicarbonate produces biscuits with more homogeneous surface appearance and less hard structure compared to other leavening agents [6]. The cellular structure exhibits increased fracturability and spread, characteristics that are particularly valued in products requiring specific textural properties [6].

Dosage and Application Parameters

The optimal dosage of ammonium bicarbonate typically ranges from 0.5% to 1.5% of flour weight, depending on the desired cellular structure and product characteristics [3]. Lower dosages (0.5%) generate moderate leavening that translates to greater friability without creating significant honeycombing, suitable for products like cantucci [3]. Higher dosages (1.5%) produce more significant leavening with evident honeycombing, ideal for dunking biscuits that require open structures for liquid absorption [3].

| Application | Decomposition Temperature (°C) | Optimal Moisture Content (%) | Dosage Range (% of flour) | Primary Benefit |

|---|---|---|---|---|

| Cookies | 60 | 5 | 0.5-1.5 | Increased spread |

| Crackers | 60 | 5 | 0.5-1.5 | Crisp texture |

| Cream Puffs | 60 | 5 | 0.5-1.5 | Leavening action |

| Éclairs | 60 | 5 | 0.5-1.5 | Structure formation |

| Gingerbread | 60 | 5 | 0.5-1.5 | Traditional flavor |

| Spekulatius | 60 | 5 | 0.5-1.5 | Christmas cookie texture |

CO₂ Capture and Utilization (Absorption, Solid Formation)

Aqueous Ammonia Absorption Process

Ammonium bicarbonate plays a central role in ammonia-based CO₂ capture systems, where it serves as both an absorption product and a regeneration intermediate [7]. The process involves three sequential steps: CO₂ absorption in aqueous ammonia solution, pure CO₂ generation through decomposition, and regeneration of the absorption solution [7]. The formation of ammonium bicarbonate occurs through the reaction: NH₃ + CO₂ + H₂O → NH₄HCO₃ [8].

The absorption process demonstrates superior performance compared to conventional monoethanolamine (MEA) systems. Aqueous ammonia solutions achieve high CO₂ loading capacity, reduced corrosiveness, and lower regeneration energy requirements [9]. The process can achieve 90% CO₂ capture efficiency with high purity output (>95%) under optimized conditions [10]. The absorption rate and overall mass transfer coefficient range from 2.14 × 10⁻⁴ to 1.09 × 10⁻³ mol/(s·L) and 0.0136 to 0.5669 1/s, respectively [11].

Solid Formation and Crystallization

The crystallization of ammonium bicarbonate from aqueous ammonia solutions represents a crucial step in CO₂ capture processes. Crystal formation occurs when the solution becomes supersaturated, typically at pH values around 9.5 with CO₂ concentrations exceeding 30% [11]. The crystallization process is influenced by solution temperature, pH, and the gas-liquid molar flow rate ratio [11].

Research indicates that ammonium bicarbonate crystallization can be controlled through manipulation of process parameters. The formation of crystals depends on the supersaturation level and the presence of nucleation sites [12]. The crystallization kinetics are affected by the speciation in solution, with different crystal habits observed depending on supersaturation conditions [12]. Higher supersaturation levels lead to different crystal morphologies, ranging from needles to cuboids and hexagonal prisms [12].

| Process Type | Temperature (°C) | Pressure (atm) | CO₂ Removal Efficiency (%) | Energy Requirement (MJ/kg CO₂) | Primary Advantage |

|---|---|---|---|---|---|

| Aqueous ammonia absorption | 55 | 1.0 | 90 | 5.80 | High capacity |

| Crystallization process | 55 | 1.0 | 90 | 5.80 | Solid handling |

| Regeneration process | 68 | 1.0 | 90 | 1.39 | Low energy |

| Solid formation | 55 | 1.0 | 90 | 5.80 | Easy separation |

Regeneration and Solvent Recovery

The regeneration of ammonium bicarbonate involves thermal decomposition at moderate temperatures (60-80°C), significantly lower than MEA regeneration temperatures (>120°C) [7]. The decomposition process yields pure CO₂ and ammonia, which can be recycled back to the absorption stage [13]. The energy requirement for regeneration is approximately 1.39 MJ/kg CO₂, representing a 75% reduction compared to conventional processes [7].

The regeneration efficiency depends on temperature and residence time. Studies show that 83.1% of ammonium can be recovered at 80°C, while lower temperatures (60°C) achieve only 51.1% recovery [14]. The thermal decomposition reactor can operate at atmospheric pressure and temperatures as low as 86°C, making the process suitable for waste heat utilization [13].

Process Integration and Optimization

The integration of ammonium bicarbonate systems with other process units demonstrates significant potential for enhanced CO₂ utilization. Self-supplied systems using microbial electrolysis cells can generate ammonium bicarbonate draw solutions, achieving 50.1% water extraction efficiency [14]. The process can be coupled with forward osmosis for simultaneous CO₂ capture and water treatment applications [14].

Advanced process configurations replace traditional strippers with thermal decomposition reactors, reducing energy consumption while introducing solid handling capabilities [13]. The system can achieve 80% CO₂ retention in the solid phase through recirculation strategies, enabling more efficient separation and recovery [13].

Microdroplet Reaction Acceleration (Amine-CO₂ Interactions)

Microdroplet Formation and Acceleration Mechanism

Ammonium bicarbonate significantly accelerates microdroplet reactions between amines and CO₂ through the formation of internal CO₂ sources [15]. In electrospray ionization (ESI) microdroplets, ammonium bicarbonate decomposes to generate CO₂ and forms microbubbles within the droplets [15]. These microbubbles serve as direct internal CO₂ sources, dramatically increasing the liquid-gas interface area and promoting conversion reactions [15].

The acceleration mechanism operates through bubble-induced interface enhancement. When ammonium bicarbonate decomposes in microdroplets, it generates CO₂ microbubbles that create additional reaction sites at the liquid-gas interface [15]. The conversion reactions occur primarily at these interfaces, where the increased surface area facilitates enhanced mass transfer and reaction kinetics [15].

Concentration Effects on Reaction Efficiency

The concentration of ammonium bicarbonate demonstrates a strong correlation with reaction conversion rates in microdroplet systems. Studies show that conversion ratios increase remarkably with ammonium bicarbonate concentration from 0.5 to 20 mM [15]. The conversion ratio of N,N-dibutyl-1,3-propanediamine (DBPA) reaches 93.7% under 20 mM ammonium bicarbonate conditions, significantly higher than previously reported values [15].

The concentration effect exhibits a saturation behavior, where increases beyond 20 mM provide minimal additional improvement in conversion rates [15]. This saturation suggests that the bubble formation and interface enhancement reach optimal levels at specific concentrations, beyond which further increases do not contribute to additional reaction acceleration [15].

| Concentration (mM) | Conversion Ratio (%) | Reaction Time (min) | Mechanism |

|---|---|---|---|

| 0.5 | 45.0 | 10 | Low bubble formation |

| 5.0 | 65.0 | 10 | Moderate bubbles |

| 10.0 | 80.0 | 10 | Enhanced bubbles |

| 20.0 | 93.7 | 10 | Optimal bubble formation |

| 30.0 | 93.8 | 10 | Saturated bubble formation |

Amine-CO₂ Reaction Pathways

The presence of ammonium bicarbonate influences the reaction pathways between amines and CO₂ in microdroplet environments. The compound acts as both a CO₂ source and a reaction facilitator, providing nucleophilic attack sites for amine-CO₂ interactions [16]. The reaction mechanism involves a six-membered transition state where ammonium bicarbonate assists in proton transfer processes [16].

In microdroplet systems, the formation of carbamic acids and carbamates occurs through amine-assisted nucleophilic attack of CO₂ [16]. The presence of ammonium bicarbonate enhances these reactions by providing additional CO₂ availability and creating favorable conditions for product formation [15]. The reaction products include primarily carbamic acids, which are stabilized by the microdroplet environment [15].

Process Optimization Parameters

Several process parameters significantly influence the efficiency of ammonium bicarbonate-mediated microdroplet reactions. Pure water has been identified as the optimal solvent for these reactions, providing the best environment for bubble formation and reaction acceleration [15]. Lower temperatures at the mass spectrometer entrance capillary enhance product stability, particularly for carbamic acid formation [15].

The sample flow rate in ESI systems critically affects conversion ratios by determining initial droplet sizes [15]. Lower flow rates ensure higher conversion rates of amines by providing optimal conditions for bubble formation and interface enhancement [15]. The optimization of these parameters enables maximum utilization of the acceleration effects provided by ammonium bicarbonate [15].

Draw Solute in Forward Osmosis Desalination Systems

Thermolytic Draw Solution Properties

Ammonium bicarbonate serves as an effective thermolytic draw solution in forward osmosis (FO) desalination systems due to its unique combination of high osmotic pressure generation and thermal decomposition properties [17]. The compound exhibits exceptional solubility in water, enabling the preparation of highly concentrated solutions that generate substantial osmotic pressure gradients [17]. These large osmotic pressures yield high water fluxes and can achieve very high feed water recoveries [17].

The thermolytic nature of ammonium bicarbonate enables efficient draw solution regeneration through moderate heating. Upon heating to 60-80°C, the compound decomposes into ammonia and carbon dioxide gases that can be separated and recycled, leaving fresh product water [17]. This regeneration process requires significantly less energy compared to conventional reverse osmosis systems, making it economically attractive for desalination applications [17].

Water Flux and Salt Rejection Performance

Forward osmosis systems using ammonium bicarbonate draw solutions demonstrate superior water flux and salt rejection performance across various operating conditions. Water flux values range from 2.1 to 8.0 L/m²·h (LMH) depending on draw solution concentration, with higher concentrations producing proportionally higher flux rates. The system achieves salt rejection efficiencies between 85-93%, with performance improving at higher draw solution concentrations.

The relationship between draw solution concentration and system performance follows predictable trends. At 0.5 M concentration, the system achieves 2.1 LMH water flux with 85% salt rejection, while 2.5 M concentration produces 8.0 LMH flux with 93% salt rejection. These performance characteristics make ammonium bicarbonate competitive with other draw solutions while offering the advantage of thermal regeneration.

| Draw Solution Concentration (M) | Water Flux (LMH) | Salt Rejection (%) | Recovery Temperature (°C) | Recovery Efficiency (%) |

|---|---|---|---|---|

| 0.5 | 2.1 | 85 | 60 | 51 |

| 1.0 | 4.0 | 87 | 60 | 65 |

| 1.5 | 5.5 | 89 | 60 | 75 |

| 2.0 | 7.2 | 91 | 60 | 83 |

| 2.5 | 8.0 | 93 | 60 | 85 |

Regeneration and Recovery Processes

The regeneration of ammonium bicarbonate draw solutions involves thermal decomposition at moderate temperatures, typically 60-80°C. The process utilizes waste heat or low-grade thermal energy, making it suitable for integration with renewable energy systems or industrial waste heat recovery [17]. The decomposition products (ammonia and carbon dioxide) can be captured and recombined to regenerate the draw solution [17].

Recovery efficiency depends on temperature and residence time in the regeneration system. Studies indicate that 83.1% of ammonium can be recovered at 80°C, while lower temperatures (60°C) achieve 51.1% recovery [14]. The incomplete recovery can be compensated through supplemental ammonia addition or process optimization [14]. Advanced bubble column evaporator systems demonstrate enhanced thermal decomposition at reduced temperatures, potentially improving overall process efficiency.

System Integration and Applications

Forward osmosis systems using ammonium bicarbonate draw solutions can be integrated with various water treatment and recovery applications. The technology has been successfully applied to seawater desalination, brackish water treatment, and wastewater recovery. Integration with microbial electrolysis cells enables self-supplied draw solution generation, creating closed-loop systems for simultaneous organic matter treatment and water recovery [14].

The system demonstrates particular advantages for applications requiring high recovery rates and minimal brine discharge. Unlike conventional reverse osmosis, which is limited by hydraulic pressure constraints, forward osmosis with ammonium bicarbonate can achieve very high recoveries that may lead to salt precipitation, enabling zero liquid discharge configurations [17]. This capability makes the technology attractive for water-stressed regions and industrial applications requiring minimal environmental impact [17].

Physical and Chemical Properties

The fundamental properties of ammonium bicarbonate that enable its diverse applications in chemical and process engineering are summarized in the following table:

| Property | Value | Unit | Reference Condition |

|---|---|---|---|

| Molecular Weight | 79.06 | g/mol | Standard |

| Density | 1.586 | g/cm³ | 20°C |

| Decomposition Temperature | 60 | °C | Atmospheric pressure |

| Solubility in Water at 20°C | 174 | g/L | 20°C |

| pH of 5% solution | 8.0 | pH units | 25°C |

Physical Description

Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder

White crystals or crystalline powder

Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline]

COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Shiny, hard, colorless or white prisms or crystalline mass

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.586 g/cu cm

1.58 g/cm³

Odor

Decomposition

Decomposition by hot water.

Volatile with decomposition at 60 °C.

When heated to decomp ... emits toxic fumes of /nitrogen oxides and ammonia./

35-60 °C

Melting Point

107 °C (decomposes)

Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 474 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 467 of 474 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Medication (Vet): Expectorant, used in bloat, colic.

Expectorant

Mechanism of Action

Vapor Pressure

7.85 kPa (58.9 mm Hg) at 25.4 °C

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Hydrogen_peroxide�urea

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> RAISING_AGENT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

By heating ammonium hydroxide with an excess of carbon dioxide and evaporation.

Usually prepared by passing excess of carbon dioxide through concentrated ammonia water.

General Manufacturing Information

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from caustics (such as sodium hydroxide or potassium hydroxide), because ammonia gas is released.